molecular formula C7H7ClN2O4S B3394158 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide CAS No. 89793-16-8

2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B3394158
CAS No.: 89793-16-8
M. Wt: 250.66 g/mol
InChI Key: HQWDUSKGEOZAEL-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O4S. It is a derivative of benzene sulfonamide, characterized by the presence of chloro, nitro, and methyl groups attached to the benzene ring. This compound is useful in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is typically carried out in batch reactors with continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

    Reduction: Hydrogen gas, catalysts (palladium on carbon), metal hydrides (sodium borohydride).

    Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

Scientific Research Applications

2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzenesulfonamide
  • 2-chloro-5-nitrobenzaldehyde
  • 2-chloro-5-nitrobenzoic acid

Uniqueness

2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. The combination of chloro, nitro, and sulfonamide groups provides a distinct chemical profile that can be exploited for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWDUSKGEOZAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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